molecular formula C13H10N2O3 B2715303 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid CAS No. 72733-84-7

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid

Cat. No.: B2715303
CAS No.: 72733-84-7
M. Wt: 242.234
InChI Key: ZPXHGRCNSBEEOL-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its unique structure, which includes both a pyridine ring and a benzoic acid moiety, making it a valuable tool for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the carbonyl group, potentially leading to alcohol derivatives.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Nicotinamido)benzoic acid
  • 3-(Pyridine-3-amido)benzoic acid

Uniqueness

3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research purposes, distinguishing it from other similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

3-(pyridine-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(10-4-2-6-14-8-10)15-11-5-1-3-9(7-11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXHGRCNSBEEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72733-84-7
Record name 3-(pyridine-3-amido)benzoic acid
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